

# endogenous production and metabolism of [Des-Arg9]-Bradykinin

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Endogenous Production and Metabolism of [Des-Arg9]-Bradykinin

#### Introduction

[Des-Arg9]-Bradykinin (DABK) is an octapeptide and an active metabolite of the nonapeptide Bradykinin (BK).[1][2][3] While Bradykinin primarily exerts its potent pharmacological effects, such as vasodilation, by activating the constitutively expressed B2 receptor, DABK is the selective agonist for the kinin B1 receptor (B1R).[2][4][5] The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation, tissue injury, and certain pathological states.[4][5][6] This inducible nature makes the DABK/B1R axis a critical pathway in mediating chronic inflammatory responses, pain, and vascular changes, positioning it as a key target for drug development professionals. This guide provides a detailed overview of the endogenous production, metabolism, and signaling of [Des-Arg9]-Bradykinin.

## **Endogenous Production of [Des-Arg9]-Bradykinin**

The formation of **[Des-Arg9]-Bradykinin** is a two-step process that begins with the generation of its precursor, Bradykinin.

• Bradykinin (BK) Formation: Bradykinin is produced from a precursor protein, high-molecularweight kininogen (HK).[2][7] The enzyme plasma kallikrein, which is formed from its zymogen prekallikrein during the activation of the plasma contact system, cleaves HK to release the



nine-amino-acid peptide Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).[2][7] This activation can occur on the surface of endothelial cells.[5][7]

- Conversion of BK to [Des-Arg9]-Bradykinin: [Des-Arg9]-Bradykinin is formed by the cleavage of the C-terminal arginine residue from Bradykinin.[7] This conversion is catalyzed by carboxypeptidases, collectively known as kininase I.[1][2][8] The primary enzymes responsible for this step are:
  - Carboxypeptidase N (CPN): A zinc metalloprotease found in plasma that cleaves C-terminal arginine or lysine residues from peptides.[3][9][10][11] It is considered a key enzyme in the formation of DABK in the circulation.[3][9]
  - Carboxypeptidase M (CPM): A membrane-bound, GPI-anchored enzyme that also efficiently converts BK to DABK on the cell surface, allowing for localized B1R activation.
     [7][12]

Under normal physiological conditions, the conversion of BK to DABK by kininase I is a minor metabolic pathway.[1][2][3] However, its significance increases substantially when the primary BK-degrading enzyme, Angiotensin-Converting Enzyme (ACE), is inhibited.[1][2][3]

## **Metabolism and Degradation**

Once formed, **[Des-Arg9]-Bradykinin** has a significantly longer half-life in serum compared to Bradykinin.[1][2][13] Its degradation is carried out by several metallopeptidases:

- Angiotensin-Converting Enzyme (ACE or Kininase II): ACE is a key enzyme in the reninangiotensin system and the primary enzyme responsible for Bradykinin inactivation.[1][2][3] It also degrades DABK, although its potentiating effect is less extensive for DABK than for BK.
   [1][2] ACE cleaves the C-terminal dipeptide (Pro-Phe) from DABK.[7]
- Aminopeptidase P (APP): APP is considered the main metabolic pathway for the inactivation
  of [Des-Arg9]-Bradykinin.[2][3] It cleaves the N-terminal arginine from DABK. The rate of
  DABK degradation has been shown to correlate significantly with serum APP activity.[1][2]
- Angiotensin-Converting Enzyme 2 (ACE2): ACE2, a homolog of ACE, is a carboxypeptidase that can also degrade [Des-Arg9]-Bradykinin by cleaving the C-terminal phenylalanine



residue.[7][14] This function is particularly relevant in tissues where ACE2 is highly expressed, such as the lungs.[14]

The interplay of these enzymes dictates the local concentration and biological activity of DABK. An imbalance, such as reduced degradation due to ACE inhibitor therapy or other enzymatic defects, can lead to an accumulation of DABK and prolonged B1R stimulation, contributing to pathologies like angioedema.[15][16]

### **Data Presentation: Quantitative Analysis**

Quantitative data on the kinetics and enzymatic activities related to DABK are crucial for understanding its physiological and pathological roles.

Table 1: Comparative Kinetics of Bradykinin (BK) and **[Des-Arg9]-Bradykinin** (DABK) in Human Serum

| Parameter           | Bradykinin<br>(BK) | [Des-Arg9]-<br>Bradykinin<br>(DABK) | Fold Change<br>with ACE<br>Inhibitor | Data Source |
|---------------------|--------------------|-------------------------------------|--------------------------------------|-------------|
| Half-life (t½)      | 27 ± 10 s          | 643 ± 436 s                         | N/A                                  | [1][2][13]  |
| Half-life (t½) with | 249 ± 16 s         | 661 ± 38 s                          | 9.0-fold (for BK)                    | [17]        |

| Half-life (t½) with ACEi (Angioedema Patients) | 361  $\pm$  90 s | 1549  $\pm$  319 s | 2.2-fold (for DABK) |[17] |

Table 2: Serum Metallopeptidase Activities in Healthy Individuals



| Enzyme                                     | Activity<br>(nmol·min <sup>-1</sup> ·ml <sup>-1</sup> ) | Notes                                                     | Data Source |
|--------------------------------------------|---------------------------------------------------------|-----------------------------------------------------------|-------------|
| Angiotensin-<br>Converting Enzyme<br>(ACE) | 44 ± 12                                                 | Activity is significantly higher in men than in women.[8] | [1][2][13]  |
| Aminopeptidase P<br>(APP)                  | 22 ± 9                                                  | Activity is significantly higher in women than in men.[8] | [1][2][13]  |

| Kininase I (Carboxypeptidases) | 62  $\pm$  10 | Generic name for carboxypeptidases that form DABK. |[1][2][13] |

Table 3: Relative Contribution of Enzymes to Kinin Degradation in Human Serum

| Kinin           | ACE Contribution | Other Enzymes                                | Data Source |
|-----------------|------------------|----------------------------------------------|-------------|
| Bradykinin (BK) | 88 ± 6%          | 12 ± 6% (primarily<br>APP and Kininase<br>I) | [1][2]      |

| [Des-Arg9]-Bradykinin (DABK) | ~50% | ~50% (primarily APP) | [18] |

# **Experimental Protocols Quantification of [Des-Arg9]-Bradykinin**

- 1. Competitive Chemiluminescent Enzyme Immunoassay: This method provides high sensitivity for quantifying residual BK and formed DABK in biological samples.[8]
- Sample Preparation: Blood samples are collected and processed to serum. Peptides are extracted from the serum, often using an ethanolic extraction method, followed by evaporation of the solvent.[8]
- Resuspension: The dried extracts are resuspended in a suitable assay buffer (e.g., 50 mM Tris·HCl, pH 7.4, with 100 mM NaCl and 0.05% Tween 20).[8]



- Immunoassay Principle: The assay is a competitive format using highly specific polyclonal rabbit immunoglobulins raised against the carboxy-terminal end of the target peptide (DABK). The sample is incubated with the specific antibody and a known amount of digoxigenin-labeled peptide. The sample's endogenous peptide competes with the labeled peptide for antibody binding sites.
- Detection: Immune complexes are detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase) that catalyzes a chemiluminescent reaction. The light intensity is inversely proportional to the concentration of DABK in the sample.[8]
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and quantitative method for peptide measurement.[19]
- Sample Preparation: Plasma samples are prepared for analysis.
- Chromatography: Peptides are separated using reverse-phase liquid chromatography. A typical retention time for DABK is around 3.20 minutes under specific column and gradient conditions.[19]
- Mass Spectrometry: The eluted peptides are ionized and analyzed by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for DABK (e.g., m/z 453) and monitoring for specific fragment ions (e.g., m/z 263.1 and 642.8) after collision-induced dissociation.[19]
- Quantification: A calibration curve is generated using known standards (e.g., 50 to 1000 pg/ml), and the concentration of DABK in the sample is determined by comparing its peak area to the standard curve.[19]

#### **Measurement of Serum Metallopeptidase Activities**

The activities of ACE, APP, and Kininase I are determined by incubating serum with specific synthetic substrates and measuring the rate of product formation, typically via fluorometric or spectrophotometric methods. For example, ACE activity can be measured using the substrate Hippuryl-His-Leu, and Kininase I activity can be measured using Hippuryl-Arg. The rate of hydrolysis is then used to calculate the enzyme activity in units of nmol of product formed per minute per ml of serum (nmol·min<sup>-1</sup>·ml<sup>-1</sup>).[1][2]



## **Mandatory Visualizations**



Click to download full resolution via product page



Caption: Endogenous production and metabolism of [Des-Arg9]-Bradykinin.



Click to download full resolution via product page

Caption: Signaling pathway of the Bradykinin B1 Receptor (B1R).





Click to download full resolution via product page

Caption: General experimental workflow for kinin quantification.

### Conclusion

The endogenous production of **[Des-Arg9]-Bradykinin** via the action of carboxypeptidases on Bradykinin represents a crucial amplification loop in inflammatory conditions. Its subsequent metabolism by ACE, APP, and ACE2 determines the duration and intensity of B1 receptor signaling. This pathway's inducible nature and potent pro-inflammatory effects make it a highly relevant area of study for researchers in inflammation, cardiovascular disease, and pain. For



drug development professionals, the enzymes that produce and degrade DABK, as well as the B1 receptor itself, offer promising targets for therapeutic intervention aimed at modulating chronic inflammatory states. A thorough understanding of the quantitative kinetics and metabolic balance is essential for the successful development of such therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Bradykinin Metabolism and Drug-Induced Angioedema [mdpi.com]
- 4. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 6. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathways for bradykinin formation and interrelationship with complement as a cause of edematous lung in COVID-19 patients PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Carboxypeptidase N (CPN) | BioVendor R&D [biovendor.com]
- 11. Carboxypeptidase N: a pleiotropic regulator of inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-talk between Carboxypeptidase M and the Kinin B1 Receptor Mediates a New Mode of G Protein-coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]



- 15. Serum metabolism of bradykinin and des-Arg9-bradykinin in patients with angiotensinconverting enzyme inhibitor-associated angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Angiotensin-converting enzyme inhibitor-associated angioedema is characterized by a slower degradation of des-arginine(9)-bradykinin PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anomaly of the des-Arg9-bradykinin metabolism associated with severe hypotensive reactions during blood transfusions: a preliminary study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [endogenous production and metabolism of [Des-Arg9]-Bradykinin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b550201#endogenous-production-and-metabolism-of-des-arg9-bradykinin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com